molecular formula C9H10N4OS B4009557 3-(2,1,3-benzothiadiazol-5-yl)-1,1-dimethylurea

3-(2,1,3-benzothiadiazol-5-yl)-1,1-dimethylurea

Cat. No.: B4009557
M. Wt: 222.27 g/mol
InChI Key: PCLPMOZUCKBXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,1,3-Benzothiadiazol-5-yl)-1,1-dimethylurea is a chemical compound that belongs to the class of benzothiadiazoles Benzothiadiazoles are heterocyclic compounds containing a benzene ring fused to a thiadiazole ring

Properties

IUPAC Name

3-(2,1,3-benzothiadiazol-5-yl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-13(2)9(14)10-6-3-4-7-8(5-6)12-15-11-7/h3-5H,1-2H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLPMOZUCKBXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC2=NSN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,1,3-benzothiadiazol-5-yl)-1,1-dimethylurea typically involves the reaction of 2,1,3-benzothiadiazole derivatives with dimethylurea. One common method is the reaction of 2,1,3-benzothiadiazol-5-yl isothiocyanate with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(2,1,3-Benzothiadiazol-5-yl)-1,1-dimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,1,3-Benzothiadiazol-5-yl)-1,1-dimethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,1,3-benzothiadiazol-5-yl)-1,1-dimethylurea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects. The compound may also interfere with cell division or signal transduction pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,1,3-Benzothiadiazol-5-yl isothiocyanate
  • N-2,1,3-Benzothiadiazol-5-yl-N’-(3-methoxyphenyl)urea
  • 3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride

Uniqueness

3-(2,1,3-Benzothiadiazol-5-yl)-1,1-dimethylurea is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,1,3-benzothiadiazol-5-yl)-1,1-dimethylurea
Reactant of Route 2
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3-(2,1,3-benzothiadiazol-5-yl)-1,1-dimethylurea

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